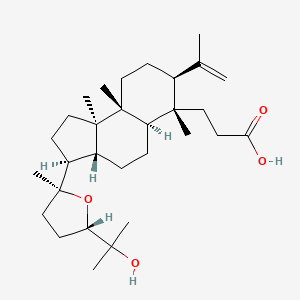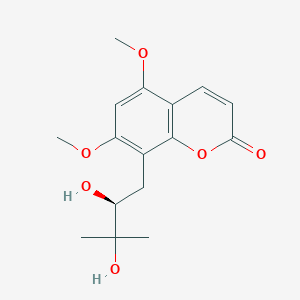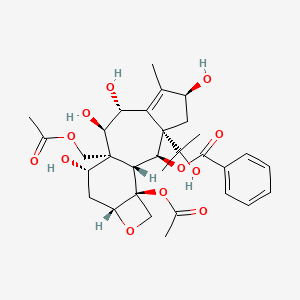
PtdIns-(3)-P1 (1,2-dipalmitoyl)-d62 (ammonium salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PtdIns-(3)-P1 (1,2-dipalmitoyl)-d62 (ammonium salt) contains 62 deuterium atoms at the 2, 2/', 3, 3/', 4, 4/', 5, 5/', 6, 6/', 7, 7/', 8, 8/', 9, 9/', 10, 10/', 11, 11/', 12, 12/', 13, 13/', 14, 14/', 15, 15/', 16, 16, and 16 positions. It is intended for use as an internal standard for the quantification of PtdIns-(3)-P1 (1,2-dipalmitoyl) (ammonium salt) by GC- or LC-mass spectrometry. The phosphatidylinositol (PtdIns) phosphates represent a small percentage of total membrane phospholipids. However, they play a critical role in the generation and transmission of cellular signals. PtdIns-(3)-P1 (1,2-dipalmitoyl)-d62 is a synthetic analog of natural PtdIns featuring deuterated C16:0 fatty acids at the sn-1 and sn-2 positions. It is intended for use as an internal standard for the quantification of PtdIns-(3)-P1 by GC- or LC-mass spectrometry. This synthetic standard compound contains the same inositol and diacyl glycerol (DAG) stereochemistry as that of the natural compound.
Wissenschaftliche Forschungsanwendungen
1. Molecular Recognition and Synthesis
PtdIns-(3)-P1 (1,2-dipalmitoyl)-d62 (ammonium salt) is used in the synthesis of analogues of phosphatidylinositol-3-phosphate (PtdIns(3)P). This synthesis is significant for providing chemical tools to study cell physiology changes mediated by lipids. The synthesized analogues exhibit reduced binding activities with specific domains, indicating their potential for molecular recognition studies (Xu et al., 2006).
2. Biological Activity and Insulin Mimicry
Another application involves the synthesis of metabolically-stabilized analogs of PtdIns(3,4,5)P(3), including dipalmitoyl PtdIns(3,4,5)PT(3). These analogs have shown to mimic insulin in activating certain cellular processes, highlighting their biological activity and potential therapeutic uses (Zhang et al., 2008).
3. Cellular Motility and Protein Kinase C Activation
Research has also identified PtdIns-(3)-P1 (1,2-dipalmitoyl)-d62 as a factor in increasing cell motility through the activation of Protein Kinase C (PKC). This finding suggests its role in cellular signaling and movement (Derman et al., 1997).
4. Interaction with Tumor Suppressor Proteins
Studies have shown that PtdIns-(3)-P1 (1,2-dipalmitoyl)-d62 interacts with tumor suppressor proteins like ING2. This interaction is significant for understanding chromatin modification and possibly for therapeutic approaches in cancer treatment (Huang et al., 2007).
5. Affinity Matrices in Protein Binding
Analogues of dipalmitoyl phosphatidic acid, including PtdIns-(3)-P1 (1,2-dipalmitoyl)-d62, have been utilized in creating affinity matrices. These matrices are instrumental in binding specific proteins, aiding in the study of protein interactions and functions (Lim et al., 2002).
Eigenschaften
Molekularformel |
C41H10D62O16P2 · 2NH4 |
|---|---|
Molekulargewicht |
981.4 |
InChI |
InChI=1S/C41H80O16P2.2H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)53-31-33(55-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)32-54-59(51,52)57-41-38(46)36(44)37(45)40(39(41)47)56-58(48,49)50;;/h33,36-41,44-47H,3-32H2,1-2H3,(H,51,52)(H2,48,49,5 |
InChI-Schlüssel |
XAERIJXJLCXLHF-OXJKCHDUSA-N |
SMILES |
O[C@@H]1[C@@H](OP(O)([O-])=O)[C@@H](O)[C@@H](OP([O-])(OC[C@H](OC(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([ |
Synonyme |
DPPI-3-P-d62; Phosphatidylinositol-3-phosphate C16-d62 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-[2-[2-[2-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-(1,1,2,2,3,3,4,4,4-nonadeuteriobutylamino)benzoate](/img/structure/B1151804.png)

![Potassium;2-[5-[3,3-dimethyl-1-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate](/img/structure/B1151808.png)

![[(2S,3R)-2-azido-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1151813.png)


